

A Technical Guide to the Spectral Analysis of 4,4-Diphenylsemicarbazide

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Compound of Interest

Compound Name: 4,4-Diphenylsemicarbazide

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This guide provides an in-depth exploration of the spectral characterization of **4,4-diphenylsemicarbazide**, a compound of significant interest in synthetic and medicinal chemistry. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document offers a detailed examination of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data of **4,4-diphenylsemicarbazide**, grounded in established scientific principles and experimental best practices.

Introduction to 4,4-Diphenylsemicarbazide

4,4-Diphenylsemicarbazide, with the chemical formula $C_{13}H_{13}N_3O$, is a derivative of semicarbazide featuring two phenyl groups attached to one of the terminal nitrogen atoms.^[1] Its structure, comprising a urea-like core, a primary amine, and two aromatic rings, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of various heterocyclic compounds and a subject of study for its potential biological activities. Accurate structural elucidation through spectroscopic methods is the cornerstone of its reliable application in research and development.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb

infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Experimental Protocol: Acquiring the IR Spectrum

The solid nature of **4,4-diphenylsemicarbazide** necessitates a sample preparation method that allows for the efficient transmission of infrared light. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3]

Step-by-Step Methodology:

- Sample and KBr Preparation: A small amount of **4,4-diphenylsemicarbazide** (typically 1-2 mg) is finely ground with a pestle in an agate mortar. Approximately 100-200 mg of dry, IR-grade KBr powder is then added and thoroughly mixed with the sample.[2]
- Pellet Formation: The finely ground mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.
- Background Spectrum: A background spectrum is collected with an empty sample holder to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
- Sample Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Caption: Workflow for obtaining the IR spectrum of **4,4-diphenylsemicarbazide** using the KBr pellet method.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for **4,4-diphenylsemicarbazide** based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400-3200	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)	Medium
3100-3000	C-H Stretch	Aromatic (sp ² C-H)	Medium-Weak
~1680-1650	C=O Stretch (Amide I)	Urea Carbonyl	Strong
~1600 & ~1475	C=C Stretch	Aromatic Ring	Medium
~1580-1550	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium
1300-1000	C-N Stretch	Aryl-N & Amine C-N	Medium
900-675	C-H Out-of-Plane Bend	Aromatic Ring	Strong

Interpretation of the IR Spectrum

The infrared spectrum of **4,4-diphenylsemicarbazide** provides a wealth of structural information:

- **N-H Vibrations:** The presence of a primary amine (-NH₂) group is confirmed by two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A bending vibration (scissoring) for the -NH₂ group is also expected around 1580-1550 cm⁻¹.
- **Carbonyl Group:** A strong absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the urea moiety (Amide I band). The position of this band can be influenced by hydrogen bonding.
- **Aromatic Rings:** The presence of the two phenyl groups is indicated by several features. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹.^[4] Characteristic C=C stretching vibrations within the aromatic rings are expected to produce sharp peaks around 1600 cm⁻¹ and 1475 cm⁻¹. Strong C-H out-of-plane bending vibrations

in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

- C-N Vibrations: The stretching vibrations of the C-N bonds, both from the aryl-nitrogen and the amine-carbon linkages, will appear in the fingerprint region between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: Acquiring NMR Spectra

To obtain high-resolution NMR spectra, **4,4-diphenylsemicarbazide** must be dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal.

Step-by-Step Methodology:

- Sample Preparation: Approximately 5-10 mg of **4,4-diphenylsemicarbazide** is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, the number of scans (typically 16-64 for good signal-to-noise), and the relaxation delay.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Caption: Generalized workflow for acquiring ^1H and ^{13}C NMR spectra of **4,4-diphenylsemicarbazide**.

^1H NMR Spectroscopy of 4,4-Diphenylsemicarbazide

Data Presentation: Expected ^1H NMR Signals

The following table outlines the anticipated proton NMR signals for **4,4-diphenylsemicarbazide**. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.2	Multiplet	10H	Aromatic Protons (C_6H_5)
~8.5 (broad)	Singlet	1H	N-H (Amide-like)
~4.5 (broad)	Singlet	2H	-NH ₂ (Primary Amine)

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **4,4-diphenylsemicarbazide** is expected to be relatively simple, yet highly informative:

- Aromatic Protons: The ten protons of the two phenyl groups will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.^[5] Due to the free rotation around the C-N bonds, the protons on each ring may be chemically equivalent, leading to a complex multiplet. The integration of this region should correspond to 10 protons.
- Amide-like Proton: The proton on the nitrogen adjacent to the carbonyl group is expected to be deshielded and appear as a broad singlet at a downfield chemical shift, likely around 8.5

ppm. Its broadness is due to quadrupolar relaxation of the adjacent nitrogen and potential chemical exchange.

- Primary Amine Protons: The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.5 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy of 4,4-Diphenylsemicarbazide

Data Presentation: Expected ¹³C NMR Signals

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

Chemical Shift (δ , ppm)	Assignment
~155-160	C=O (Urea Carbonyl)
~140-145	Aromatic C (quaternary, attached to N)
~129	Aromatic C-H
~127	Aromatic C-H
~125	Aromatic C-H

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear carbon count and identifies the different types of carbon atoms in the molecule:

- Carbonyl Carbon: The carbon of the urea carbonyl group (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 155-160 ppm.
- Aromatic Carbons: The aromatic region of the spectrum will show signals for the carbons of the two phenyl rings. The quaternary carbons directly attached to the nitrogen atom will be found around 140-145 ppm. The protonated aromatic carbons will appear in the range of

125-129 ppm.[6][7] Due to the symmetry of the molecule, it is possible that the two phenyl groups are equivalent, resulting in a smaller number of observed signals than the total number of aromatic carbons. For instance, if the two phenyl groups are equivalent, we would expect to see one signal for the quaternary carbons and three signals for the protonated carbons.

Conclusion

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of **4,4-diphenylsemicarbazide**. IR spectroscopy confirms the presence of the key functional groups—the primary amine, the urea carbonyl, and the aromatic rings. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the number and connectivity of the different types of protons and carbons. This in-depth spectral analysis is essential for ensuring the identity and purity of **4,4-diphenylsemicarbazide**, thereby underpinning its reliable use in further chemical synthesis and biological investigations.

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